molecular formula C8H6F4O B6325528 1,2,4,5-Tetrafluoro-3-(methoxymethyl)benzene CAS No. 1204956-85-3

1,2,4,5-Tetrafluoro-3-(methoxymethyl)benzene

Cat. No. B6325528
CAS RN: 1204956-85-3
M. Wt: 194.13 g/mol
InChI Key: ZHEWPKFHZDVRHW-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrafluoro-3-(methoxymethyl)benzene (TFMB) is a highly fluorinated aromatic compound that has been used in a variety of scientific applications. It is a versatile compound with many unique properties that make it a useful tool in the laboratory.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study on the synthesis of nonsymmetric Pillar[5]arenes highlighted the use of 1-butoxy-4-methoxy-2,5-bis(methoxymethyl)benzene in producing regioisomeric pillar[5]arenes, which can encapsulate guest molecules like CH3CN (Kou et al., 2010).
  • Research on the polyaddition of bis(oxetane)s with bis(phenol)s involved the use of 1,4-bis[(3-ethyl-3-oxetanyl)methoxymethyl]benzene, leading to high molecular weight polymers with hydroxyl groups (Nishikubo et al., 1999).
  • A study focused on fluorinated molecules for conducting polymer research, where derivatives of 1,2,4,5-tetrafluorobenzene were synthesized and used to create partially fluorinated polyphenylenevinylene (Krebs & Jensen, 2003).

Applications in Organic Chemistry and Materials Science

  • A novel synthesis approach was explored for polyethers with pendant hydroxyl groups, utilizing 1,4-bis[(3-ethyl-3-oxetanyl)methoxymethyl]benzene and various bisphenols, resulting in polymers with good yields (Nishikubo et al., 1999).
  • The compound was also involved in the synthesis of end-substituted pentacenes, demonstrating its utility in the creation of organic electronic materials (Stone & Anderson, 2007).

Chemical Reactions and Interactions

  • Various studies have examined the reactivity of 1,2,4,5-Tetrafluoro-3-(methoxymethyl)benzene with different reagents, revealing insights into its chemical behavior and potential applications in synthesizing novel compounds and materials. For instance, its reactions with nucleophilic reagents containing a mercapto group have been studied, showcasing its versatility in organic synthesis (Amosova et al., 2001).

Analytical and Structural Studies

  • The molecular structure of 1,2,4,5-tetrafluorobenzene, a closely related compound, was determined using electron diffraction and ab initio calculations, providing foundational knowledge for understanding the properties and reactivity of similar compounds (Schei et al., 1984).

properties

IUPAC Name

1,2,4,5-tetrafluoro-3-(methoxymethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O/c1-13-3-4-7(11)5(9)2-6(10)8(4)12/h2H,3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEWPKFHZDVRHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C(=CC(=C1F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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